molecular formula C13H12N4O3 B15193414 Pyrazolo(1,5-a)pyrido(3,4-e)pyrimidine-3-carboxylic acid, 6-methyl-, ethyl ester, 7-oxide CAS No. 148191-60-0

Pyrazolo(1,5-a)pyrido(3,4-e)pyrimidine-3-carboxylic acid, 6-methyl-, ethyl ester, 7-oxide

Cat. No.: B15193414
CAS No.: 148191-60-0
M. Wt: 272.26 g/mol
InChI Key: NCTXMORTTRZPAV-UHFFFAOYSA-N
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Description

Pyrazolo(1,5-a)pyrido(3,4-e)pyrimidine-3-carboxylic acid, 6-methyl-, ethyl ester, 7-oxide is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its unique structural framework, which integrates multiple nitrogen atoms within a fused ring system. Such structures are often associated with diverse biological activities, making them valuable in drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrazolo(1,5-a)pyrido(3,4-e)pyrimidine-3-carboxylic acid, 6-methyl-, ethyl ester, 7-oxide typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of aminopyrazoles with enaminonitriles or enaminones under controlled conditions . The reaction conditions often require the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like p-toluenesulfonic acid (PTSA) to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process .

Scientific Research Applications

Chemistry

In chemistry, pyrazolo(1,5-a)pyrido(3,4-e)pyrimidine-3-carboxylic acid, 6-methyl-, ethyl ester, 7-oxide is used as a building block for the synthesis of more complex molecules.

Biology

Biologically, this compound has shown promise as an inhibitor of certain enzymes and receptors. Its ability to interact with biological macromolecules makes it a valuable tool in the study of biochemical pathways and the development of therapeutic agents.

Medicine

In medicine, derivatives of this compound have been investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents. Their ability to selectively target specific cellular pathways offers the potential for the development of new treatments for various diseases.

Industry

Industrially, this compound can be used in the development of new materials with unique properties. Its incorporation into polymers or other materials can enhance their performance and expand their applications.

Mechanism of Action

The mechanism of action of pyrazolo(1,5-a)pyrido(3,4-e)pyrimidine-3-carboxylic acid, 6-methyl-, ethyl ester, 7-oxide involves its interaction with specific molecular targets within cells. This compound can bind to enzymes or receptors, inhibiting their activity and thereby modulating various biochemical pathways. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle, leading to the suppression of cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo(3,4-d)pyrimidine: Another heterocyclic compound with a similar fused ring system, known for its biological activity as a kinase inhibitor.

    Pyrazolo(4,3-e)(1,2,4)triazolo(1,5-c)pyrimidine: A compound with an additional triazole ring, also investigated for its potential as a therapeutic agent.

Uniqueness

Pyrazolo(1,5-a)pyrido(3,4-e)pyrimidine-3-carboxylic acid, 6-methyl-, ethyl ester, 7-oxide stands out due to its specific structural features and the presence of an ethyl ester and 7-oxide group. These modifications can enhance its biological activity and selectivity, making it a unique and valuable compound for further research and development.

Properties

CAS No.

148191-60-0

Molecular Formula

C13H12N4O3

Molecular Weight

272.26 g/mol

IUPAC Name

ethyl 10-methyl-11-oxido-2,3,7-triaza-11-azoniatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,10,12-hexaene-5-carboxylate

InChI

InChI=1S/C13H12N4O3/c1-3-20-13(18)10-7-15-17-11-4-5-16(19)8(2)9(11)6-14-12(10)17/h4-7H,3H2,1-2H3

InChI Key

NCTXMORTTRZPAV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2N=CC3=C(N2N=C1)C=C[N+](=C3C)[O-]

Origin of Product

United States

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